(5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid
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Overview
Description
(5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO2S and a molecular weight of 197.07 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a thiophene ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the condensation of amines with aldehydes or ketones.
Thiophene Ring Formation: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Boronic Acid Introduction: The final step involves the introduction of the boronic acid group to the thiophene ring. This can be achieved through borylation reactions using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups like alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in an organic solvent like toluene or ethanol.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of (5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The compound’s effects are mediated through its interactions with specific molecular pathways, although detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with (5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid.
Thiophene Derivatives: Compounds such as thiophene-2-boronic acid and 3-thiopheneboronic acid.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring, thiophene ring, and boronic acid group. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C8H12BNO2S |
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Molecular Weight |
197.07 g/mol |
IUPAC Name |
(5-pyrrolidin-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2S/c11-9(12)7-3-4-8(13-7)10-5-1-2-6-10/h3-4,11-12H,1-2,5-6H2 |
InChI Key |
DVFAGGZTAQHGNY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2CCCC2)(O)O |
Origin of Product |
United States |
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